5-amino-N-phenethyl-1-(3-(trifluoromethyl)phenyl)-1H-1,2,3-triazole-4-carboxamide

medicinal chemistry structure-activity relationship electron-withdrawing group

5-Amino-N-phenethyl-1-(3-(trifluoromethyl)phenyl)-1H-1,2,3-triazole-4-carboxamide (CAS 443112-31-0) is a fully synthetic, trisubstituted 1,2,3-triazole-4-carboxamide bearing a 5-amino group, an N-phenethyl carboxamide at C‑4, and a 3‑(trifluoromethyl)phenyl substituent at N‑1. It belongs to the broader 5‑amino‑1,2,3‑triazole‑4‑carboxamide (ATC) chemotype, a scaffold originally disclosed in Merck patents as possessing anticoccidial activity and subsequently validated through phenotypic screening as a hit series against intracellular Trypanosoma cruzi parasites.

Molecular Formula C18H16F3N5O
Molecular Weight 375.355
CAS No. 443112-31-0
Cat. No. B2813819
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-amino-N-phenethyl-1-(3-(trifluoromethyl)phenyl)-1H-1,2,3-triazole-4-carboxamide
CAS443112-31-0
Molecular FormulaC18H16F3N5O
Molecular Weight375.355
Structural Identifiers
SMILESC1=CC=C(C=C1)CCNC(=O)C2=C(N(N=N2)C3=CC=CC(=C3)C(F)(F)F)N
InChIInChI=1S/C18H16F3N5O/c19-18(20,21)13-7-4-8-14(11-13)26-16(22)15(24-25-26)17(27)23-10-9-12-5-2-1-3-6-12/h1-8,11H,9-10,22H2,(H,23,27)
InChIKeyKWTVIZHDUUGIAH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

5-Amino-N-phenethyl-1-(3-(trifluoromethyl)phenyl)-1H-1,2,3-triazole-4-carboxamide (CAS 443112-31-0): Class, Provenance, and Procurement Context


5-Amino-N-phenethyl-1-(3-(trifluoromethyl)phenyl)-1H-1,2,3-triazole-4-carboxamide (CAS 443112-31-0) is a fully synthetic, trisubstituted 1,2,3-triazole-4-carboxamide bearing a 5-amino group, an N-phenethyl carboxamide at C‑4, and a 3‑(trifluoromethyl)phenyl substituent at N‑1. It belongs to the broader 5‑amino‑1,2,3‑triazole‑4‑carboxamide (ATC) chemotype, a scaffold originally disclosed in Merck patents as possessing anticoccidial activity [1] and subsequently validated through phenotypic screening as a hit series against intracellular Trypanosoma cruzi parasites [2]. The same core has also been claimed for antiproliferative applications [3]. The specific substitution pattern of CAS 443112-31-0 distinguishes it from the prototypical anticoccidial benzyl‑triazoles and the anti‑T. cruzi leads, making its procurement a deliberate choice for SAR exploration rather than a generic replacement.

Why 5-Amino-N-phenethyl-1-(3-(trifluoromethyl)phenyl)-1H-1,2,3-triazole-4-carboxamide Cannot Be Replaced by a Generic ATC Analog


Within the 5‑amino‑1,2,3‑triazole‑4‑carboxamide (ATC) family, both the N‑1 aryl substituent and the C‑4 carboxamide residue are critical SAR determinants. In the anti‑T. cruzi ATC series, removal or modification of the N‑1 benzyl substituent reduced potency more than 10‑fold, and the nature of the C‑4 amide directly governed aqueous solubility, microsomal clearance, and oral exposure [1]. The anticoccidial patents further demonstrate that varying the aryl substitution (e.g., halogen, trifluoromethyl, cyano) on the N‑1 phenyl ring modulates both potency and selectivity across Eimeria species [2]. CAS 443112-31-0 uniquely combines a meta‑trifluoromethyl electron‑withdrawing group on the N‑1 phenyl ring with a flexible N‑phenethyl amide side chain—a pairing absent from the published anticoccidial and anti‑T. cruzi exemplars. Substituting a generic ATC analog with a different N‑1 or C‑4 substitution pattern would therefore sample a different region of chemical space with unpredictable consequences for target engagement, physicochemical profile, and in vivo performance.

Quantitative Differentiation Evidence for 5-Amino-N-phenethyl-1-(3-(trifluoromethyl)phenyl)-1H-1,2,3-triazole-4-carboxamide (CAS 443112-31-0)


N1-(3-Trifluoromethylphenyl) versus N1-Benzyl: Electron-Withdrawing Effect on Triazole Core Electronics

In the anti‑T. cruzi ATC series, the N‑1 benzyl substituent was essential for potency; its removal led to >10‑fold loss of activity [1]. The 3‑trifluoromethylphenyl group present in CAS 443112-31-0 replaces the benzylic methylene with a direct aryl‑triazole bond, altering both the conformational freedom and the electronic environment of the triazole core. The CF₃ group (Hammett σₘ ≈ 0.43) exerts a stronger electron‑withdrawing effect than the chlorine or methyl substituents found in the anticoccidial benzyl‑triazole leads [2], which is predicted to lower the pKₐ of the 5‑amino group and modulate hydrogen‑bonding capacity.

medicinal chemistry structure-activity relationship electron-withdrawing group

N-Phenethyl Amide versus N-Benzyl Amide: Impact on Lipophilicity and Predicted Metabolic Stability

The C‑4 carboxamide side chain differentiates CAS 443112-31-0 from the simpler 5‑amino‑1‑[3‑(trifluoromethyl)phenyl]‑1H‑1,2,3‑triazole‑4‑carboxamide (CAS 924862-08-8; MW 271.2) . The N‑phenethyl amide adds an ethylene spacer and a terminal phenyl ring (MW increase of ~104 Da; calculated logP increase of ~1.5–2.0 units based on fragment‑based prediction). In the ATC anti‑T. cruzi optimization, increasing lipophilicity via the amide substituent improved cellular potency but required careful balancing against microsomal clearance and hERG liability [1]. The phenethyl amide in CAS 443112-31-0 thus offers a lipophilicity increment that can be exploited for membrane permeability, but its metabolic fate must be empirically verified against the N‑unsubstituted carboxamide comparator.

physicochemical properties lipophilicity metabolic stability amide SAR

Predicted Aqueous Solubility Differentiation from Benzyl‑Triazole Anticoccidial Leads

In the ATC anti‑T. cruzi optimization campaign, kinetic aqueous solubility was a key parameter tracked alongside potency; compounds with cLogD > 2.2 maintained acceptable solubility only when the amide side chain contained polar functionality (e.g., morpholine) [1]. The N‑phenethyl amide in CAS 443112-31-0 lacks such a solubilizing group. Based on the reported trend that each additional methylene unit in the amide side chain reduces solubility by approximately 0.3–0.5 log units in this series [1], the phenethyl analog is predicted to have 2‑ to 5‑fold lower aqueous solubility than the corresponding N‑benzyl amide comparator (e.g., a hypothetical N‑benzyl‑1‑(3‑CF₃‑phenyl)‑ATC). This must be factored into assay design and formulation strategy.

aqueous solubility drug-likeness formulation

Potential Anticoccidial Activity Inferred from Generic Patent Coverage of 5‑Amino‑1,2,3‑triazole‑4‑carboxamides

U.S. Patent 4,590,201 and its European counterpart EP0151528A2 generically claim 5‑amino‑1,2,3‑triazole‑4‑carboxamides wherein R₁ is phenyl or phenyl‑(C₁₋₃ alkyl) optionally substituted with trifluoromethyl, and R₃ is carbamoyl [1]. The generic Markush structure encompasses CAS 443112-31-0 (R₁ = 3‑CF₃‑phenyl; amide = N‑phenethyl). The patent teaches that preferred compounds include those where the phenyl ring bears halogen, cyano, or trifluoromethyl substituents, and demonstrates anticoccidial activity in poultry feed admixture assays at concentrations in the range of 0.001–0.1% w/w. While specific efficacy data for CAS 443112-31-0 are not reported in the exemplified compounds, its inclusion in the generic claims establishes a reasonable expectation of anticoccidial activity based on structural analogy.

anticoccidial veterinary parasitology Eimeria

Recommended Research and Industrial Application Scenarios for CAS 443112-31-0


Structure–Activity Relationship (SAR) Expansion of the ATC Anti‑Trypanosomal Chemotype

The J. Med. Chem. 2017 ATC optimization campaign focused primarily on N‑1 benzyl and N‑1 phenyl variations with C‑4 amides bearing polar or heterocyclic groups [1]. CAS 443112-31-0 introduces an unexplored combination: an N‑1 3‑CF₃‑phenyl (lacking the benzylic linker) paired with a lipophilic N‑phenethyl amide. This compound can serve as a probe to test whether direct N‑1 aryl attachment is tolerated in the T. cruzi phenotypic assay and whether the increased lipophilicity translates to improved intracellular parasite exposure. Researchers should benchmark its pEC₅₀ in the VERO cell‑based T. cruzi assay against published leads such as compound 11 and compound 33 from the 2017 series [1].

Anticoccidial Lead Diversification for Poultry Health

The anticoccidial patent US 4,590,201 generically encompasses CAS 443112-31-0 [2]. Existing anticoccidial triazoles described in this patent bear benzyl‑type N‑1 substituents; the 3‑CF₃‑phenyl N‑1 substitution of CAS 443112-31-0 represents a structurally distinct sub‑series. Veterinary parasitology programs can evaluate this compound in Eimeria tenella‑infected chick models to determine whether the altered substitution pattern confers activity against field isolates resistant to conventional ionophores or synthetic anticoccidials such as halofuginone or diclazuril.

Lipophilicity‑Driven Cellular Permeability Probe

With a predicted clogP approximately 1.5–2.0 units higher than the des‑phenethyl analog CAS 924862‑08‑8 , CAS 443112-31-0 can be employed as a matched molecular pair to isolate the contribution of lipophilicity to membrane permeability in the ATC scaffold. Parallel artificial membrane permeability assays (PAMPA) or Caco‑2 monolayer experiments comparing these two compounds would quantify the permeability gain attributable to the phenethyl amide extension, providing design principles for balancing potency and permeability in future ATC‑based lead optimization.

Electron‑Withdrawing Group SAR Study on Triazole Core Reactivity

The 3‑CF₃ substituent (σₘ ≈ 0.43) directly attached to the N‑1 phenyl ring modulates the electronic character of the triazole core more strongly than the chlorine‑ or methyl‑substituted benzyl analogs in the anticoccidial patent leads [2]. Medicinal chemistry groups investigating the effect of triazole electronics on target binding (e.g., to kinase ATP‑binding sites or ion channels as suggested by patent CN116854644A [3]) can use CAS 443112-31-0 as an electron‑deficient triazole variant in a Hammett SAR series. Pairing this compound with the corresponding 3‑H, 3‑Cl, and 3‑OCH₃ phenyl analogs would define the electronic contribution to biological activity.

Quote Request

Request a Quote for 5-amino-N-phenethyl-1-(3-(trifluoromethyl)phenyl)-1H-1,2,3-triazole-4-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.